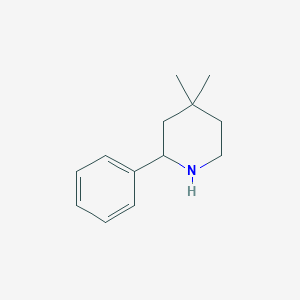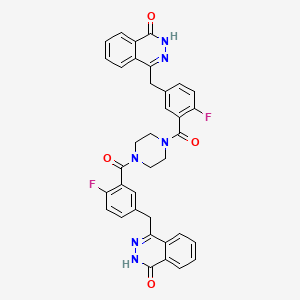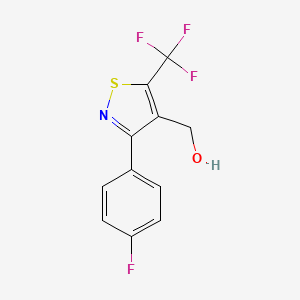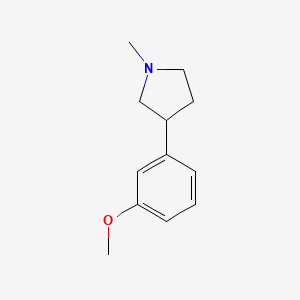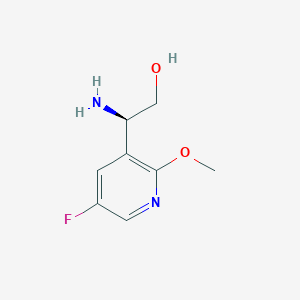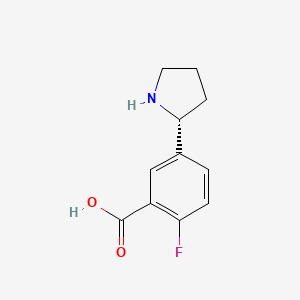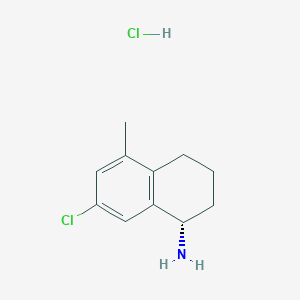
2,6-Difluorobenzylmethylsulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorobenzylmethylsulfone is a chemical compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of two fluorine atoms attached to a benzyl ring, along with a methylsulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzylmethylsulfone can be achieved through various methods. One common approach involves the Halex process, where dichlorobenzene is treated with a metal fluoride such as potassium fluoride (KF) or silver fluoride (AgF) to replace the halogen via an S_N2 reaction . This method is efficient but is limited to highly activated substrates and may have low selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the Halex process mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluorobenzylmethylsulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Difluorobenzylmethylsulfone is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it may have applications in the development of fluorescent probes for detecting biomolecules . The compound’s unique chemical structure allows it to be used in various fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
its effects are likely mediated through interactions with specific molecular targets, such as proteins or enzymes, in proteomics research . The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-difluorobenzoate: This compound has a similar fluorinated benzyl structure but contains an ester group instead of a sulfone.
2,6-Difluorobenzylamine: This compound features an amine group in place of the sulfone group.
Uniqueness
2,6-Difluorobenzylmethylsulfone is unique due to the presence of both fluorine atoms and a methylsulfone group, which confer distinct chemical properties and reactivity. Its specific structure makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
886497-97-8 |
|---|---|
Formule moléculaire |
C8H8F2O2S |
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
1,3-difluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
LMBJIRVVCCTIEL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
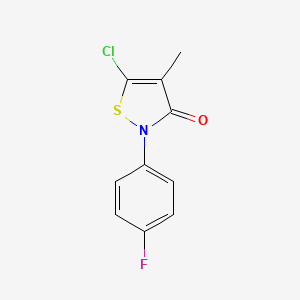
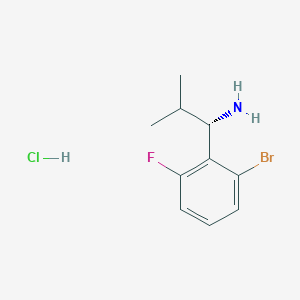
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
